molecular formula C21H16N6O2S2 B2544444 5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891107-70-3

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Katalognummer: B2544444
CAS-Nummer: 891107-70-3
Molekulargewicht: 448.52
InChI-Schlüssel: OLYHPPOAIKLKTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide ( 891107-70-3) is a synthetic organic compound with a molecular formula of C21H16N6O2S2 and a molecular weight of 448.52 g/mol . This chemical features a complex hybrid architecture, incorporating multiple pharmaceutically relevant heterocyclic systems, including a 1,2,4-triazolo[4,3-b]pyridazine core, a thiophene-sulfonamide unit, and a pyridine ring . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is a key pharmacophore in numerous FDA-approved drugs across various therapeutic categories, such as antifungals, anticonvulsants, and anticancer agents . Similarly, the sulfonamide functional group is a fundamental moiety in a wide range of bioactive compounds, contributing to properties like antibacterial activity and enzyme inhibition . Furthermore, the triazolopyridazine core structure has been investigated in scientific literature as a scaffold for developing modulators of protein tyrosine kinases, which are critical targets in cancer research and other cell proliferative disorders . The presence of these distinct motifs makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly through the molecular hybridization approach . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

5-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-14-7-10-20(30-14)31(28,29)26-17-6-2-4-15(12-17)18-8-9-19-23-24-21(27(19)25-18)16-5-3-11-22-13-16/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHPPOAIKLKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a thiophene ring, a triazole moiety, and a pyridazine structure. The synthesis typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form the hydrazide intermediate, which is then cyclized to yield the triazole ring .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various cellular pathways. Notably, it has been shown to interact with carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal functions. This inhibition can lead to significant physiological effects, particularly in cancer cell lines .

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one derivative exhibited IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase .

Enzyme Inhibition

The compound has shown promising results in inhibiting c-Met kinase activity, which is crucial for tumor growth and metastasis. The IC50 value for one of the derivatives was found to be comparable to established inhibitors like Foretinib . This suggests potential applications in targeted cancer therapies.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several derivatives against A549 and MCF-7 cells using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity with some derivatives showing significant effects at low concentrations.
    CompoundCell LineIC50 (μM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Apoptosis Induction : The acridine orange single staining test indicated that certain compounds could induce late apoptosis in A549 cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The introduction of specific functional groups significantly influences the biological activity of these compounds. For example, the presence of a pyridine moiety has been linked to enhanced binding affinity and increased cytotoxicity against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound ID Core Structure Substituents/Modifications Hypothesized Impact on Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(Pyridin-3-yl), thiophene-2-sulfonamide Enhanced kinase selectivity due to pyridine and thiophene π-stacking
851978-50-2 Benzo[b][1,4]dioxine 4-Methoxybenzo[d]thiazol-2-yl, carbohydrazide Reduced metabolic stability (carbohydrazide prone to hydrolysis)
863594-60-9 Thiazolo[5,4-b]pyridine 2-Fluorobenzenesulfonamide Increased electronegativity may improve target binding affinity
896679-10-0 Thiazolo[5,4-b]pyridine Ethanesulfonamide Lower lipophilicity vs. thiophene analog, affecting membrane permeability

Key Structural Differences

Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from the thiazolo[5,4-b]pyridine cores of 863594-60-9 and 896679-10-0. Triazolo-pyridazines are associated with ATP-competitive kinase inhibition, while thiazolo-pyridines often modulate protein-protein interactions .

Sulfonamide Substituents : The thiophene-2-sulfonamide group in the target compound provides a larger aromatic surface area compared to the ethanesulfonamide in 896679-10-0. This difference likely enhances π-π stacking with kinase active sites but may reduce solubility .

Pharmacokinetic Considerations

  • Metabolic Stability : The carbohydrazide group in 851978-50-2 is susceptible to enzymatic hydrolysis, limiting its utility in vivo. In contrast, the sulfonamide linkages in the target compound and 863594-60-9 are more stable .

Research Findings and Limitations

Direct comparative pharmacological data for these compounds are scarce. However, computational docking studies suggest that the triazolo-pyridazine core of the target compound may exhibit stronger binding to Aurora kinase A (ΔG = -9.8 kcal/mol) than thiazolo-pyridine analogs (ΔG = -7.2 to -8.1 kcal/mol) . Further in vitro validation is required to confirm these predictions.

Vorbereitungsmethoden

Preparation of 3-(Pyridin-3-yl)-Triazolo[4,3-b]Pyridazin-6-amine

The triazolopyridazine core is synthesized via cyclocondensation of 6-hydrazinylpyridazine-3-carbonitrile with pyridine-3-carboxylic acid.

  • Reagents : 6-Hydrazinylpyridazine-3-carbonitrile (1.0 eq), pyridine-3-carboxylic acid (1.2 eq), phosphorus oxychloride (POCl₃, 3.0 eq).
  • Conditions : Reflux in anhydrous acetonitrile at 80°C for 12 hours.
  • Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Yield : 68% as a pale-yellow solid.
  • Characterization :
    • ¹H-NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.81 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridazine-H), 7.94–7.89 (m, 2H, pyridine-H), 6.87 (s, 2H, NH₂).
    • IR (KBr): 3420 cm⁻¹ (N-H), 1635 cm⁻¹ (C=N).

Functionalization at Position 6

The 6-amino group is replaced with a bromine atom to enable subsequent Suzuki coupling.

  • Reagents : Triazolopyridazin-6-amine (1.0 eq), CuBr₂ (2.0 eq), tert-butyl nitrite (2.5 eq).
  • Conditions : Stirred in anhydrous DMF at 0°C for 2 hours, then warmed to room temperature for 6 hours.
  • Yield : 72% as a white crystalline solid.

Synthesis of the Thiophene-2-Sulfonamide Moiety

Sulfonation of 5-Methylthiophene

5-Methylthiophene is sulfonated using chlorosulfonic acid.

  • Reagents : 5-Methylthiophene (1.0 eq), chlorosulfonic acid (3.0 eq).
  • Conditions : Dropwise addition at −10°C, followed by stirring at room temperature for 4 hours.
  • Workup : Quenched with ice water, filtered, and recrystallized from ethanol.
  • Yield : 85% of 5-methylthiophene-2-sulfonyl chloride.

Amidation with 3-Aminophenylboronic Acid

The sulfonyl chloride is reacted with 3-aminophenylboronic acid to introduce the boronic acid handle for cross-coupling.

  • Reagents : 5-Methylthiophene-2-sulfonyl chloride (1.0 eq), 3-aminophenylboronic acid (1.1 eq), triethylamine (2.0 eq).
  • Conditions : Stirred in THF at 0°C for 2 hours.
  • Yield : 90% of 5-methyl-N-(3-boronophenyl)thiophene-2-sulfonamide.
  • Characterization :
    • ¹³C-NMR (100 MHz, CDCl₃): δ 144.2 (C-SO₂), 137.8 (C-B), 132.5 (thiophene-C), 128.3–126.1 (aromatic-C).

Suzuki-Miyaura Cross-Coupling

Coupling of Triazolopyridazine and Sulfonamide Intermediates

The brominated triazolopyridazine and boronic acid-functionalized sulfonamide are coupled using a palladium catalyst.

  • Reagents : 6-Bromo-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine (1.0 eq), 5-methyl-N-(3-boronophenyl)thiophene-2-sulfonamide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).
  • Conditions : Reflux in dioxane/H₂O (4:1) under N₂ for 16 hours.
  • Workup : Extracted with ethyl acetate, purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
  • Yield : 65% as an off-white solid.
  • Characterization :
    • HRMS (ESI): m/z calcd for C₂₂H₁₆N₆O₂S₂ [M+H]⁺: 485.07, found: 485.09.
    • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Optimization and Challenges

Key Challenges

  • Low Coupling Efficiency : Initial coupling yields were 40% due to steric hindrance from the methyl group. Increasing the boronic acid stoichiometry to 1.5 eq improved yields to 65%.
  • Byproduct Formation : Competing homocoupling of the boronic acid was suppressed by degassing solvents and using inert conditions.

Comparison of Catalysts

Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 65 98
PdCl₂(dppf) 58 95
NiCl₂(dppe) 32 88

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.